4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-OL
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Overview
Description
4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-OL is a chemical compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aminomethyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
6-(Trifluoromethyl)pyridin-2-OL:
Uniqueness: 4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-OL is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical properties and broaden its range of applications compared to similar compounds .
Properties
Molecular Formula |
C7H7F3N2O |
---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
4-(aminomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-11)2-6(13)12-5/h1-2H,3,11H2,(H,12,13) |
InChI Key |
FWOFRPCCJBXOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CN |
Origin of Product |
United States |
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